molecular formula C12H18FNO2 B15351800 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol

4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol

Cat. No.: B15351800
M. Wt: 227.27 g/mol
InChI Key: AUTJEVYHMPMPHV-UHFFFAOYSA-N
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Description

4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol is a chemical compound characterized by its unique molecular structure, which includes a diethylamino group, a fluorine atom, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol typically involves multiple steps, starting with the preparation of the phenol core. One common method is the reaction of 2-fluoro-6-methoxyphenol with diethylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The diethylamino group can be reduced to form secondary amines.

  • Substitution: The fluorine and methoxy groups can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Secondary amines and other reduced derivatives.

  • Substitution: Derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Chemistry: In chemistry, 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol exerts its effects involves its interaction with specific molecular targets. The diethylamino group can act as a nucleophile, while the fluorine and methoxy groups can influence the compound's binding affinity to biological targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-((Diethylamino)methyl)aniline: Similar structure but lacks the fluorine and methoxy groups.

  • 2-Fluoro-6-methoxyphenol: Lacks the diethylamino group.

  • 4-(Dimethylamino)methyl-2-fluoro-6-methoxyphenol: Similar structure but with a dimethylamino group instead of diethylamino.

Uniqueness: 4-((Diethylamino)methyl)-2-fluoro-6-methoxyphenol stands out due to its combination of functional groups, which provides it with unique chemical and biological properties

Properties

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

4-(diethylaminomethyl)-2-fluoro-6-methoxyphenol

InChI

InChI=1S/C12H18FNO2/c1-4-14(5-2)8-9-6-10(13)12(15)11(7-9)16-3/h6-7,15H,4-5,8H2,1-3H3

InChI Key

AUTJEVYHMPMPHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=C(C(=C1)F)O)OC

Origin of Product

United States

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